2-fluoro-N-(2-methylpentan-3-yl)aniline
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Overview
Description
2-fluoro-N-(2-methylpentan-3-yl)aniline is a fluorinated aromatic amine. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry. The presence of a fluorine atom in the aromatic ring enhances its chemical stability and reactivity, making it an important compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methylpentan-3-yl)aniline typically involves the reaction of 2-fluoroaniline with 2-methylpentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The use of automated systems and continuous monitoring of reaction parameters helps in maintaining the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
2-fluoro-N-(2-methylpentan-3-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and activity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methylpentan-3-yl)aniline involves its interaction with molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-methylpentan-2-yl)aniline
- 2-fluoro-N-(3-methylpentan-2-yl)aniline
Uniqueness
2-fluoro-N-(2-methylpentan-3-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the specific arrangement of the alkyl group contribute to its enhanced stability and reactivity compared to similar compounds.
Biological Activity
2-Fluoro-N-(2-methylpentan-3-yl)aniline is an organic compound characterized by its unique structure, which includes a fluorine atom attached to an aromatic ring and a branched alkyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating interactions with various molecular targets.
Chemical Structure and Properties
- Molecular Formula : C11H16FN
- Molecular Weight : Approximately 181.25 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom and the branched alkyl group contributes to its reactivity and biological interactions, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. As an aromatic amine, it can act as a ligand, modulating the activity of various biological targets. The interactions are often assessed through techniques such as molecular docking simulations and in vitro assays, which help in understanding its pharmacological properties and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound often exhibit significant pharmacological properties. Key areas of biological activity include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for use in antimicrobial therapies.
- Cytotoxicity : Initial studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key characteristics:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
4-Fluoro-N-(2-methylpentan-3-yl)aniline | C11H16FN | Different position of fluorine; similar branched alkyl group. |
3-Fluoro-N-(2-methylpentan-3-yl)aniline | C11H16FN | Variation in fluorine position affecting reactivity. |
4-Fluoro-aniline | C6H6FN | Simpler structure without branched alkyl substituent. |
The unique arrangement of the fluorine atom and the bulky branched amine group distinguishes this compound from its analogs, significantly influencing its chemical reactivity and biological interactions.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on the antimicrobial properties of similar compounds revealed that modifications in the alkyl chain length and substitution patterns can enhance antibacterial efficacy. This suggests that this compound might have enhanced activity against resistant strains.
- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against breast cancer cell lines, indicating potential as a lead compound for anticancer drug development.
- Enzyme Interaction Studies : Molecular docking studies have shown that this compound can effectively bind to certain enzymes involved in drug metabolism, suggesting it could influence the pharmacokinetics of co-administered drugs.
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-fluoro-N-(2-methylpentan-3-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-4-11(9(2)3)14-12-8-6-5-7-10(12)13/h5-9,11,14H,4H2,1-3H3 |
InChI Key |
JJRLRRFZXHLGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=CC=C1F |
Origin of Product |
United States |
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